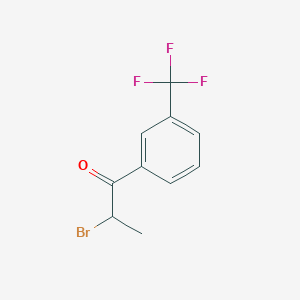
1-(3-Trifluorométhylphényl)-propan-1-one, 2-bromo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(3-trifluoromethyl-phenyl)-propan-1-one is an organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a phenyl ring. It is a colorless to light yellow crystalline solid with a melting point of 22°C and a boiling point of 64-72°C . This compound is insoluble in water but soluble in organic solvents such as ethanol and ethers . It is commonly used as an intermediate in organic synthesis for the production of various chemicals, including pesticides, drugs, and dyes .
Applications De Recherche Scientifique
2-Bromo-1-(3-trifluoromethyl-phenyl)-propan-1-one has several scientific research applications:
Safety and Hazards
The compound is classified as dangerous with a signal word “Danger”. It has a hazard statement H314, indicating that it causes severe skin burns and eye damage. Precautionary measures include P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
Mécanisme D'action
Target of Action
The primary targets of 2-Bromo-1-(3-trifluoromethyl-phenyl)-propan-1-one are currently unknown. This compound is a relatively new chemical entity and research into its specific molecular targets is ongoing .
Mode of Action
It is believed to interact with its targets in a manner that alters their function, but the specifics of this interaction and the resulting changes are still under investigation .
Biochemical Pathways
As research progresses, it is expected that the compound’s effects on various biochemical pathways will be identified and characterized .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
As research continues, these effects will be further clarified .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how 2-Bromo-1-(3-trifluoromethyl-phenyl)-propan-1-one interacts with its targets and exerts its effects .
Méthodes De Préparation
The synthesis of 2-Bromo-1-(3-trifluoromethyl-phenyl)-propan-1-one typically involves the bromination of 1-(3-trifluoromethyl-phenyl)-propan-1-one. The reaction is carried out using bromine or a bromine-containing reagent in the presence of a suitable solvent such as carbon tetrachloride . The reaction conditions often include refluxing the mixture and using a catalyst to facilitate the bromination process . Industrial production methods may vary, but they generally follow similar principles of bromination under controlled conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
2-Bromo-1-(3-trifluoromethyl-phenyl)-propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: It can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to optimize the reaction outcomes . The major products formed from these reactions depend on the type of reaction and the reagents used.
Comparaison Avec Des Composés Similaires
2-Bromo-1-(3-trifluoromethyl-phenyl)-propan-1-one can be compared with other similar compounds such as:
2-Bromo-1-(4-trifluoromethyl-phenyl)-propan-1-one: Similar structure but with the trifluoromethyl group at the para position.
2-Bromo-1-(2-trifluoromethyl-phenyl)-propan-1-one: Similar structure but with the trifluoromethyl group at the ortho position.
2-Chloro-1-(3-trifluoromethyl-phenyl)-propan-1-one: Similar structure but with a chlorine atom instead of bromine.
The uniqueness of 2-Bromo-1-(3-trifluoromethyl-phenyl)-propan-1-one lies in its specific substitution pattern and the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs .
Propriétés
IUPAC Name |
2-bromo-1-[3-(trifluoromethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O/c1-6(11)9(15)7-3-2-4-8(5-7)10(12,13)14/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQCPLOHECELDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
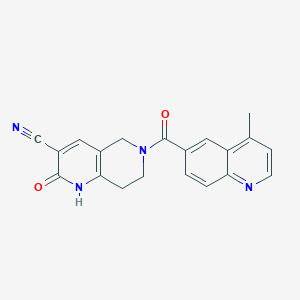
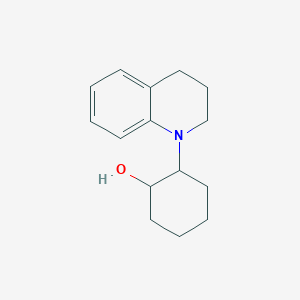
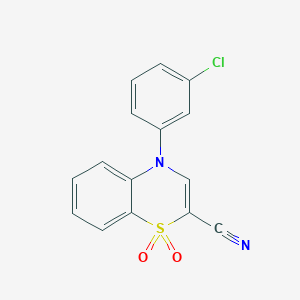
![2-cyano-3-(furan-2-yl)-N-[(oxan-2-yl)methanesulfonyl]prop-2-enamide](/img/structure/B2508448.png)
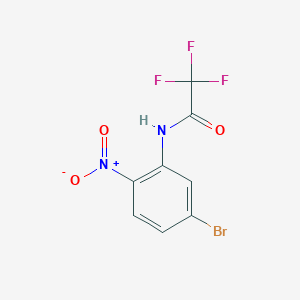
![3-[1-(2-fluorophenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone](/img/structure/B2508450.png)
![8-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2508451.png)
![2-CHLORO-N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE](/img/structure/B2508453.png)
![methyl 4-({[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]carbamoyl}formamido)benzoate](/img/structure/B2508454.png)
![2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2508457.png)
![1-[4-(BENZENESULFONYL)-2-(4-METHOXYPHENYL)-1,3-OXAZOL-5-YL]AZEPANE](/img/structure/B2508460.png)

![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}acetamide](/img/structure/B2508464.png)
![2-[4-(Morpholin-4-ylsulfonyl)phenyl]isoindolin-1-imine hydrobromide](/img/structure/B2508465.png)
